molecular formula C13H15N3O2 B7607169 3-ethyl-N,N-dimethyl-4-oxophthalazine-1-carboxamide

3-ethyl-N,N-dimethyl-4-oxophthalazine-1-carboxamide

Cat. No.: B7607169
M. Wt: 245.28 g/mol
InChI Key: VBFUJSDILJVHQF-UHFFFAOYSA-N
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Description

3-ethyl-N,N-dimethyl-4-oxophthalazine-1-carboxamide is a heterocyclic compound that belongs to the phthalazine family. This compound is characterized by its unique structure, which includes a phthalazine ring system substituted with an ethyl group, a dimethylamino group, and a carboxamide group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-N,N-dimethyl-4-oxophthalazine-1-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 3-ethylphthalic anhydride with N,N-dimethylamine in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as toluene or xylene. The resulting intermediate is then subjected to cyclization using a dehydrating agent like phosphorus oxychloride to form the phthalazine ring system.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-N,N-dimethyl-4-oxophthalazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group, with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced phthalazine derivatives.

    Substitution: Formation of substituted carboxamide derivatives.

Scientific Research Applications

3-ethyl-N,N-dimethyl-4-oxophthalazine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 3-ethyl-N,N-dimethyl-4-oxophthalazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-ethyl-4-oxophthalazine-1-carboxamide: Lacks the dimethylamino group, resulting in different chemical properties.

    N,N-dimethyl-4-oxophthalazine-1-carboxamide: Lacks the ethyl group, affecting its reactivity and applications.

    4-oxophthalazine-1-carboxamide: The simplest form, without any substituents, serving as a reference compound.

Uniqueness

3-ethyl-N,N-dimethyl-4-oxophthalazine-1-carboxamide is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activities. The presence of both the ethyl and dimethylamino groups distinguishes it from other phthalazine derivatives, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-ethyl-N,N-dimethyl-4-oxophthalazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-4-16-12(17)10-8-6-5-7-9(10)11(14-16)13(18)15(2)3/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBFUJSDILJVHQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2C(=N1)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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